molecular formula C6H7Cl2N3O B1382323 4-Amino-2-chloronicotinamide hydrochloride CAS No. 1803589-19-6

4-Amino-2-chloronicotinamide hydrochloride

Cat. No. B1382323
CAS RN: 1803589-19-6
M. Wt: 208.04 g/mol
InChI Key: KDGPCOAMVZVDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-chloronicotinic acid from 2-chloronicotinamide has been achieved by engineering the amidase from Pantoea sp . The engineered amidase exhibited high catalytic activity toward 2-chloronicotinamide, making it a promising biocatalyst for the biosynthesis of 2-chloronicotinic acid .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloronicotinamide hydrochloride is C6H7Cl2N3O . Its average mass is 208.045 Da and its monoisotopic mass is 206.996613 Da .


Physical And Chemical Properties Analysis

4-Amino-2-chloronicotinamide hydrochloride is a white to light-brown crystalline powder. It is sparingly soluble in water and most organic solvents.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling such compounds .

Mechanism of Action

Target of Action

4-Amino-2-chloronicotinamide hydrochloride, also known as 4-amino-2-chloropyridine-3-carboxamide hydrochloride, is a synthetic organic compound that belongs to the family of nicotinamide analogs

Biochemical Pathways

For instance, nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical reactions .

Result of Action

Nicotinamide and its derivatives have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties .

properties

IUPAC Name

4-amino-2-chloropyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O.ClH/c7-5-4(6(9)11)3(8)1-2-10-5;/h1-2H,(H2,8,10)(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGPCOAMVZVDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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